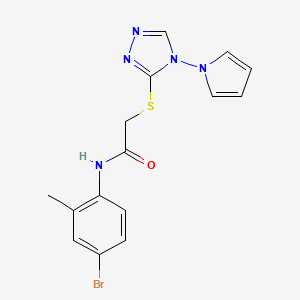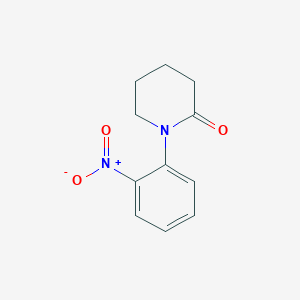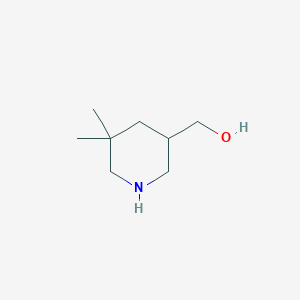
(5,5-Dimethylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,5-Dimethylpiperidin-3-yl)methanol” is a chemical compound with the molecular weight of 143.23 . It is a liquid at room temperature . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H17NO/c1-8(2)3-7(5-10)4-9-6-8/h7,9-10H,3-6H2,1-2H3" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C8H17NO/c1-8(2)3-7(5-10)4-9-6-8/h7,9-10H,3-6H2,1-2H3" . This indicates that the compound has 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations and Molecular Calculations
A study conducted by Arasu et al. (2019) utilized Density Functional Theory (DFT) to investigate the characteristics of a novel piperidine derivative compound. The research focused on computing geometrical parameters, FT-IR, Raman, 13C, and 1H NMR spectroscopic data to confirm the structure of the molecule. This approach aids in understanding the chemical reactivity descriptors and the distribution of static charge within the molecule, demonstrating the potential utility of similar piperidine derivatives in chemical research and material science (Arasu et al., 2019).
Chemical Synthesis and Catalysis
Research by Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with various aldehydes and ketones to produce cyclic acetals. This study highlights the potential of piperidine derivatives and related compounds in catalysis and the development of novel platform chemicals, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, from renewable materials like glycerol (Deutsch et al., 2007).
Methanol and Its Derivatives in Energy and Industry
Dalena et al. (2018) provided an overview of methanol production and its applications, emphasizing its role as a building block for more complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol was discussed as a method for reducing CO2 emissions, showcasing the environmental and industrial significance of methanol and its derivatives (Dalena et al., 2018).
Novel Synthesis Routes and Chemical Reactions
Cassone et al. (2017) proposed a novel synthesis route for methanol dehydration leading to dimethyl ether synthesis through the application of strong electric fields. This study indicates the innovative approaches being explored for the synthesis of simpler ethers from alcohols, potentially impacting the production of alternative "green" combustion fuels (Cassone et al., 2017).
Safety and Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
(5,5-dimethylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)3-7(5-10)4-9-6-8/h7,9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCTOBKYIESAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)
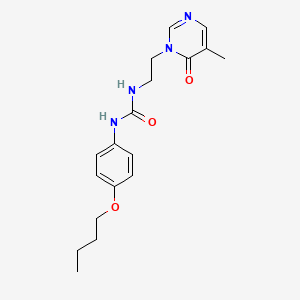
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
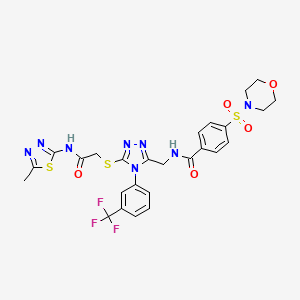
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)
